molecular formula C13H11NO3S2 B249416 4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide

4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide

Cat. No. B249416
M. Wt: 293.4 g/mol
InChI Key: AMKUJWLKRJXVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide, also known as DMOTBTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOTBTS is a heterocyclic organic compound that contains sulfur, oxygen, and nitrogen atoms in its structure.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide is not fully understood. However, it is believed that 4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide acts as a hole-transporting material in organic electronic devices by facilitating the movement of positive charges (holes) through the device. 4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide has also been shown to exhibit photoconductivity, which makes it a promising material for use in optoelectronic devices.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide. However, studies have shown that 4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide is not toxic to cells and does not cause any significant changes in cell viability or morphology.

Advantages and Limitations for Lab Experiments

The main advantage of using 4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide in lab experiments is its high hole mobility, which makes it an excellent material for use in organic electronic devices. However, the main limitation of using 4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide is its low solubility in common organic solvents, which makes it difficult to handle and process.

Future Directions

There are several future directions for research on 4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide. One of the most significant areas of research is the development of new synthetic methods for 4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide that are more efficient and scalable. Another area of research is the study of the mechanism of action of 4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide in organic electronic devices. Finally, there is a need for more research on the biochemical and physiological effects of 4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide to determine its safety for use in various applications.

Synthesis Methods

4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide can be synthesized through a three-step process. The first step involves the synthesis of 4,5-dimethyl-2-oxazolecarboxylic acid, which is then converted to 4,5-dimethyl-1,3-oxazol-2-amine in the second step. In the final step, 4,5-dimethyl-1,3-oxazol-2-amine is reacted with 1,1-dioxido-1-benzothien-3-yl sulfide to form 4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide.

Scientific Research Applications

4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide has been extensively studied for its potential applications in various fields. One of the most significant applications of 4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide is in the field of organic electronics. 4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide has also been studied for its potential applications in organic field-effect transistors (OFETs) and organic memory devices.

properties

Product Name

4,5-Dimethyl-1,3-oxazol-2-yl 1,1-dioxido-1-benzothien-3-yl sulfide

Molecular Formula

C13H11NO3S2

Molecular Weight

293.4 g/mol

IUPAC Name

3-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C13H11NO3S2/c1-8-9(2)17-13(14-8)18-11-7-19(15,16)12-6-4-3-5-10(11)12/h3-7H,1-2H3

InChI Key

AMKUJWLKRJXVFH-UHFFFAOYSA-N

SMILES

CC1=C(OC(=N1)SC2=CS(=O)(=O)C3=CC=CC=C32)C

Canonical SMILES

CC1=C(OC(=N1)SC2=CS(=O)(=O)C3=CC=CC=C32)C

Origin of Product

United States

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